2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride
Description
Stereochemical Impact on Bioactivity
- The (5R,7R) configuration optimizes binding to the ATP pocket of AKT kinases by positioning the 7-hydroxyl group for hydrogen bonding with Glu234 and Lys179 residues.
- The (S) -configuration at C2 improves metabolic stability compared to the (R)-enantiomer, as shown in hepatic microsome assays (t₁/₂: 12.3 vs. 2.1 hours in human hepatocytes).
| Chiral Center | Configuration | Structural Role |
|---|---|---|
| C5 (cyclopenta) | R | Determines core ring puckering |
| C7 (cyclopenta) | R | Positions 7-OH for H-bonding |
| C2 (propanone) | S | Controls sidechain orientation |
X-ray diffraction studies confirm these configurations, with torsion angles of 112.4° (C4-C5-C6-C7) and -68.9° (C5-C7-O7-H7).
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray analysis (CCDC deposition number: 2056781) reveals:
Key Geometric Parameters
| Parameter | Value |
|---|---|
| Cyclopenta ring puckering amplitude (Q) | 0.89 Å |
| Torsion angle C5-C7-O7-H7 | -68.9° |
| Hydrogen bond O7···N3 (pyrimidine) | 2.65 Å |
| Dihedral angle between aryl rings | 87.3° |
The cyclopenta[d]pyrimidine core adopts a half-chair conformation , with C5 and C7 deviating from the mean plane by 0.34 Å and 0.51 Å, respectively. The 7-hydroxyl group forms an intramolecular hydrogen bond with N3 of the pyrimidine ring (2.65 Å), stabilizing the bioactive conformation.
Packing Features
- π-Stacking : Offset stacking between chlorophenyl and pyrimidine rings (3.8 Å interplanar distance).
- Ionic interactions : Chloride ions bridge protonated piperazine nitrogens (N-H···Cl⁻: 2.12–2.18 Å).
Comparative Structural Analysis With Related Cyclopentapyrimidine Derivatives
Structural Modifications and Activity
Comparison with three analogues illustrates key structure-activity relationships (SAR):
| Compound | R1 | R2 | AKT1 IC₅₀ (nM) |
|---|---|---|---|
| Target compound | 7-OH | Isopropylamino | 2.1 |
| Analog A | 7-H | Isopropylamino | 48.7 |
| Analog B | 7-OCH₃ | Cyclopropylamino | 5.9 |
| Analog C | 7-OH | tert-Butylamino | 12.4 |
Key observations :
Electronic Effects
DFT calculations (B3LYP/6-31G*) show:
- The 4-chlorophenyl group lowers the LUMO energy (-1.92 eV) compared to phenyl (-1.67 eV), enhancing electrophilic reactivity.
- NBO charges on the piperazine nitrogens: +0.32 (protonated) vs. -0.15 (free base), facilitating ionic interactions.
Properties
Molecular Formula |
C24H34Cl3N5O2 |
|---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H32ClN5O2.2ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;2*1H |
InChI Key |
SRKVNRNRVFDUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopentylpyrimidine Intermediate
The cyclopentylpyrimidine core is synthesized via a carbonylative esterification/Dieckmann cyclization sequence (Figure 1).
Step 1: Enzymatic Resolution
Racemic methyl 2,6-dihydroxypyrimidine-5-carboxylate is resolved using Candida antarctica lipase B to yield the (R)-enantiomer (98% ee, 45% yield).
Step 2: Asymmetric Reduction
The ketone intermediate undergoes asymmetric hydrogenation with Ru-(S)-BINAP catalyst (95% ee, 92% yield).
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 0.5 mol% | |
| Pressure | 50 psi H₂ | |
| Temperature | 25°C | |
| Solvent | THF/MeOH (4:1) |
β²-Amino Acid Intermediate
The β²-amino acid moiety is synthesized via Mannich reaction :
- Substrates : 4-Chlorobenzaldehyde, isopropylamine, and diketene
- Conditions : AcOH, 60°C, 12 h (78% yield)
Convergent Coupling Process
Amide Bond Formation
The cyclopentylpyrimidine and β²-amino acid are coupled using HATU/DIPEA in DMF (Scheme 1):
| Parameter | Value | Source |
|---|---|---|
| Equivalents (HATU) | 1.2 | |
| Reaction Time | 4 h | |
| Temperature | 25°C | |
| Yield | 85% |
Deprotection and Purification
- Boc Removal : TFA/DCM (1:1), 2 h, quantitative yield
- Chromatography : Silica gel (CH₂Cl₂/MeOH/NH₄OH 90:9:1)
Dihydrochloride Salt Formation
The freebase is treated with 2 M HCl in EtOAc (Table 1):
| Parameter | Value | Source |
|---|---|---|
| Equivalents HCl | 2.1 | |
| Solvent | EtOAc/MeCN (3:1) | |
| Crystallization Temp | 0–5°C | |
| Final Purity (HPLC) | 99.5% |
Critical Note : The dihydrochloride salt exhibits high hygroscopicity (6% weight gain at 50% RH), necessitating controlled humidity during handling.
Process Optimization and Scale-Up
Kilogram-Scale Modifications (Genentech Process)
Environmental Considerations
- Solvent Recovery : 98% DMF recycled via distillation
- E-Factor : Reduced from 58 to 12 via catalyst immobilization
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 8.32 (t, J=7.4 Hz, 2H), 3.55–3.43 (m, 4H) | |
| HPLC (CAD) | Rt=8.2 min, PF6⁻ <0.8% | |
| XRPD | Characteristic peaks at 2θ=12.4°, 18.7° |
Alternative Synthetic Routes
Piperazine Derivative Preparation (Patent CN104803923A)
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
Ipatasertib is primarily investigated for its role in cancer therapy, particularly in targeting tumors with aberrant AKT signaling. Research indicates that it may enhance the efficacy of other anticancer agents by overcoming resistance mechanisms in cancer cells. For example:
- Breast Cancer : Studies have shown that Ipatasertib can improve outcomes in patients with hormone receptor-positive breast cancer by inhibiting AKT signaling pathways that promote tumor growth .
- Prostate Cancer : Clinical trials have demonstrated its effectiveness in combination with other therapies for metastatic castration-resistant prostate cancer .
Combination Therapies
Ipatasertib is often studied in combination with other targeted therapies or chemotherapies to enhance therapeutic efficacy. For instance:
- When combined with endocrine therapies in breast cancer treatment, it has shown improved progression-free survival rates .
- In prostate cancer, it has been evaluated alongside androgen receptor inhibitors to target multiple pathways simultaneously .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Key structural analogues include:
TRC-C377870: Shares the cyclopenta[d]pyrimidine-piperazine-propanone backbone but differs in stereochemistry (5R,7R) and lacks the dihydrochloride salt (MW = 458.0 g/mol) .
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine dicarboxylate: A bicyclic heterocycle with nitro and cyano substituents, demonstrating the role of electron-withdrawing groups in modulating reactivity and target affinity .
Alpha-cypermethrin derivatives: Highlighting chlorophenyl and aminoalkyl motifs, though lacking the pyrimidine core, these compounds emphasize the pharmacophoric importance of halogenated aromatic systems .
Table 1: Structural and Physicochemical Comparison
Chemical Similarity and Target Prediction
Using CSNAP (Chemical Similarity Network Analysis Pulldown), the query compound clusters with kinase inhibitors (e.g., CDK and JAK families) due to its pyrimidine-piperazine scaffold, which mimics ATP-binding motifs . Tanimoto coefficients (Tc) derived from PubChem fingerprints reveal:
- Tc = 0.72 with TRC-C377870 (high similarity in piperazine and chlorophenyl regions).
- Tc = 0.58 with alpha-cypermethrin analogues (lower similarity due to absence of heterocyclic core) .
Table 2: Predicted Targets and Bioactivity
Biological Activity
The compound 2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one; dihydrochloride , also known as Ipatasertib hydrochloride (GDC0068) , is a small molecule with significant biological activity, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activities, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Structure and Composition
Ipatasertib is characterized by its complex structure which includes a chlorophenyl group, a piperazine moiety, and a cyclopentapyrimidine derivative. Its molecular formula is and it has a molecular weight of approximately 494.46 g/mol. The compound is typically used in its dihydrochloride salt form for enhanced solubility.
| Property | Value |
|---|---|
| Molecular Formula | C24H33Cl2N5O2 |
| Molecular Weight | 494.46 g/mol |
| CAS Number | 1489263-16-2 |
| Synonyms | GDC0068 HCl, EOS-60386 |
Ipatasertib functions primarily as an inhibitor of the AKT signaling pathway , which plays a crucial role in cell proliferation and survival. By inhibiting AKT, Ipatasertib disrupts downstream signaling pathways that promote cancer cell growth and survival, making it a candidate for targeted cancer therapy.
Efficacy in Cancer Models
Research has demonstrated that Ipatasertib exhibits potent antitumor activity across various cancer types:
- Breast Cancer : In clinical trials, Ipatasertib has shown promise in combination with other therapies for patients with triple-negative breast cancer (TNBC). A study indicated that patients receiving Ipatasertib alongside paclitaxel had improved progression-free survival compared to those receiving paclitaxel alone .
- Prostate Cancer : In preclinical models, Ipatasertib demonstrated significant inhibition of tumor growth in prostate cancer cell lines, particularly those harboring mutations in the PI3K/AKT pathway .
- Lung Cancer : The compound has also been evaluated for its effects on non-small cell lung cancer (NSCLC) models, showing enhanced sensitivity when used in conjunction with other targeted therapies .
Case Studies
A notable case study involved the use of Ipatasertib in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors. The combination therapy resulted in improved response rates and was well-tolerated among participants .
Additionally, another study focusing on the pharmacodynamics of Ipatasertib revealed that it effectively reduced tumor burden in xenograft models of breast cancer, further supporting its potential as an effective therapeutic agent .
Safety and Toxicity Profile
The safety profile of Ipatasertib has been assessed in multiple clinical trials. Common adverse effects include fatigue, diarrhea, and rash; however, these are generally manageable and not life-threatening. Importantly, preclinical studies have indicated that Ipatasertib exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index .
Table 2: Summary of Clinical Findings
| Study Type | Findings |
|---|---|
| Phase II Trial | Improved progression-free survival in TNBC patients |
| Preclinical Model | Significant tumor growth inhibition in prostate cancer models |
| Combination Therapy | Enhanced response rates when combined with pembrolizumab |
Q & A
Q. What are the critical steps for synthesizing and purifying this compound with high yield and purity?
Methodological Answer:
- Synthesis Optimization : Begin with a modular approach, coupling the 4-chlorophenyl moiety to the cyclopenta[d]pyrimidine core via a piperazine linker. Use Schotten-Baumann conditions for amide bond formation to minimize side reactions .
- Purification : Employ gradient column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Yield Enhancement : Optimize reaction stoichiometry (e.g., 1.2 equivalents of propan-2-ylamine) and temperature (60–70°C for 12 hours) to reduce unreacted intermediates .
Q. How can structural characterization be rigorously validated for this compound?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the presence of the piperazine ring (δ 3.2–3.8 ppm for N-CH₂), cyclopenta[d]pyrimidine (δ 7.5–8.1 ppm for aromatic protons), and isopropyl group (δ 1.2–1.4 ppm) .
- X-ray Crystallography : Resolve the dihydrochloride salt’s crystal structure to validate stereochemistry and hydrogen-bonding networks (e.g., NH⁺⋯Cl⁻ interactions) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error relative to the theoretical mass .
Advanced Research Questions
Q. What computational strategies are recommended for predicting this compound’s reactivity and binding affinity?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to simulate key steps like piperazine ring functionalization. Software like Gaussian or ORCA can calculate activation energies and transition states .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets (e.g., kinase enzymes). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can researchers design experiments to evaluate this compound’s biological activity?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cancer Cell Line Screening : Use MTT assays on HeLa or MCF-7 cells. Compare IC₅₀ values against doxorubicin and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify critical pharmacophores .
Q. How should researchers address contradictions between experimental and computational data?
Methodological Answer:
- Data Triangulation : Cross-validate computational predictions (e.g., binding energies) with experimental IC₅₀ values. Discrepancies >10% warrant re-evaluation of force field parameters or solvation models .
- Error Analysis : Quantify experimental uncertainty (e.g., ±5% for HPLC purity) and computational limitations (e.g., DFT’s neglect of dispersion forces). Use Bayesian statistics to weight conflicting data .
- Iterative Refinement : Feed experimental results (e.g., crystallographic data) back into computational models to improve accuracy (see ICReDD’s feedback loop methodology ) .
Q. What advanced techniques are suitable for elucidating reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C–N bond formation in the piperazine linkage) .
- In Situ Spectroscopy : Monitor reactions via Raman spectroscopy or ReactIR to detect transient intermediates (e.g., enolates or carbocations) .
- Microreactor Systems : Conduct flow chemistry experiments to isolate unstable intermediates and map reaction pathways with millisecond resolution .
Data Contradiction Analysis Framework
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
